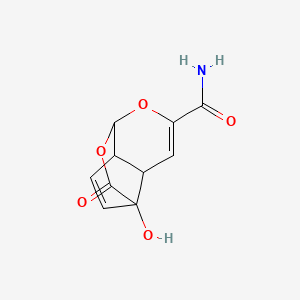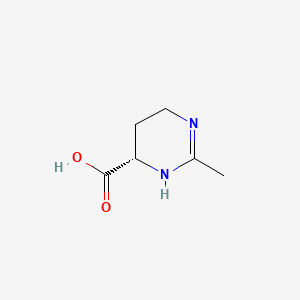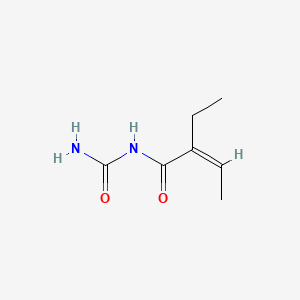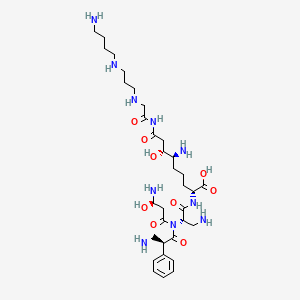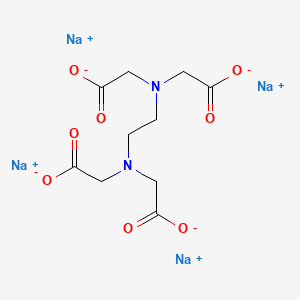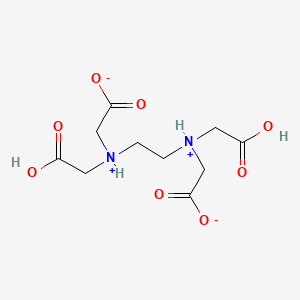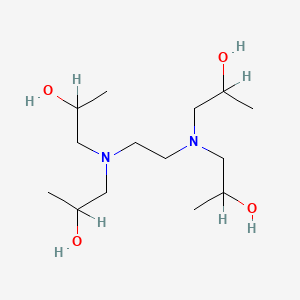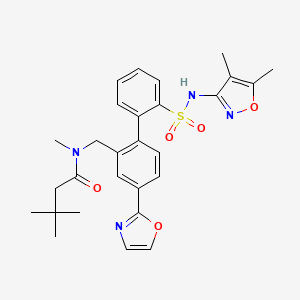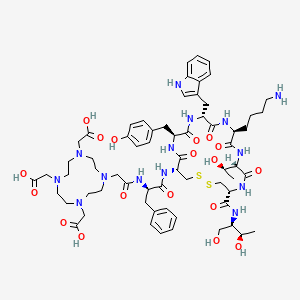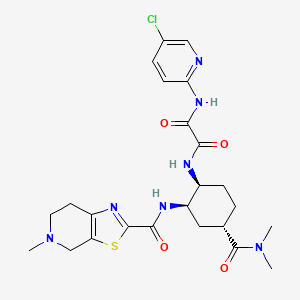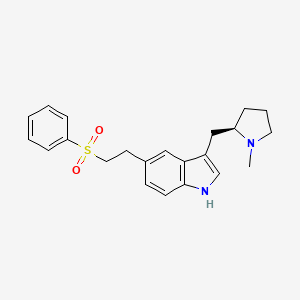
Eletriptan
Overview
Description
Eletriptan is a second-generation triptan medication primarily used for the treatment of migraine headaches. It is marketed under the brand name Relpax and is available in the form of this compound hydrobromide . This compound is a selective serotonin receptor agonist, specifically targeting the 5-HT1B, 5-HT1D, and 5-HT1F receptors . It works by narrowing blood vessels in the brain, stopping pain signals, and blocking the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Mechanism of Action
Target of Action
Eletriptan, a second-generation triptan drug, primarily targets the 5-hydroxytryptamine (5-HT) receptors in the brain . It binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors , and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and vasoconstriction .
Mode of Action
This compound acts as a selective serotonin receptor agonist . By binding to its target receptors, it induces vasoconstriction of dilated intracranial extracerebral blood vessels, which are associated with migraine headaches . Additionally, it inhibits the release of vasoactive neuropeptides and reduces the transmission of pain signals in the trigeminal nerve .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic system . By acting as an agonist at specific serotonin receptors, this compound can influence the metabolism and function of serotonin, a key neurotransmitter involved in the regulation of mood, appetite, and sleep. This action on the serotonergic system is believed to be central to this compound’s efficacy in treating migraines .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 50% . It reaches peak plasma concentrations approximately 1.5 hours after oral administration in healthy adults . The drug is primarily metabolized by the hepatic enzyme CYP3A4 . Its elimination half-life is around 4 hours , indicating a relatively quick clearance from the body.
Result of Action
The action of this compound results in the reduction of migraine symptoms . By causing vasoconstriction and inhibiting the release of vasoactive neuropeptides, this compound can effectively reduce the pain associated with migraines . Furthermore, it has been shown to inhibit trigeminal nerve activity, which may contribute to its analgesic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and efficacy of this compound. Specifically, potent inhibitors of CYP3A4, the enzyme responsible for metabolizing this compound, can increase the serum concentration of this compound . Therefore, the concomitant administration of CYP3A4-potent inhibitors should be carefully evaluated . Additionally, this compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which can influence its brain uptake and efflux .
Biochemical Analysis
Biochemical Properties
Eletriptan binds selectively and with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors . It has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors . In contrast, this compound displays insignificant pharmacological activity at adrenergic alpha1, alpha2, or beta; dopaminergic D1 or D2; muscarinic; or opioid receptors .
Cellular Effects
This compound is known to reduce carotid arterial blood flow, with only a small increase in arterial blood pressure at high doses . While the effect on blood flow was selective for the carotid arterial bed, decreases in coronary artery diameter were observed . This compound has also been shown to inhibit trigeminal nerve activity in the rat .
Molecular Mechanism
This compound works by binding with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors . This binding leads to a reduction in the swelling of the blood vessels surrounding the brain, which is associated with the head pain of a migraine attack . This compound blocks the release of substances from nerve endings that cause more pain and other symptoms like nausea, and sensitivity to light and sound .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly absorbed, with a time to maximum plasma concentration (t max) of 0.75–1.5 hours in healthy volunteers . During a migraine attack, absorption is significantly delayed (t max increased from 1.3 to 2.8 hours) and the maximum plasma concentration (C max) is reduced by 31% .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . The N-demethylated metabolite of this compound is the only known active metabolite .
Transport and Distribution
This compound’s high central serotonergic effects are probably related more to its potency than to its high lipophilicity, since it is a substrate of the P-glycoprotein multidrug efflux pump, which would limit the brain penetration of this compound .
Preparation Methods
The preparation of eletriptan hydrobromide involves several synthetic routes and reaction conditions. One common method includes the reduction of 3-(®-1-methylpyrrolidin-2-yl)methyl)-5-((E)-2-(phenylsulfonyl)vinyl)-1H-indole in the presence of a metal catalyst to produce the desired product . The conversion to the hydrobromide salt is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of an acid . Industrial production methods often employ similar catalytic hydrogenation processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Eletriptan undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the N-oxidation of this compound to form this compound N-oxide . Common reagents and conditions used in these reactions include metal catalysts such as palladium on carbon (Pd/C) and acids like methane sulfonic acid . The major products formed from these reactions include this compound hydrobromide and its N-oxide derivative .
Scientific Research Applications
Eletriptan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used for the acute treatment of migraines with or without aura in adults . It has been studied for its potential to improve bioavailability and patient compliance through the development of immediate-release buccal films . Additionally, this compound has been investigated for its role in inhibiting the uptake of the H+/OC antiporter substrate, pyrilamine, suggesting its involvement in blood-brain barrier transport . In pharmaceutical research, this compound’s pharmacokinetic properties have been optimized to enhance its therapeutic efficacy .
Comparison with Similar Compounds
Eletriptan is part of the triptan class of compounds, which are used for the treatment of migraine attacks. Similar compounds include sumatriptan, rizatriptan, zolmitriptan, naratriptan, almotriptan, and frovatriptan . Compared to these compounds, this compound exhibits improved pharmacological and pharmacokinetic properties, such as higher clinical efficacy and a rapid onset of action . This compound’s unique binding affinity to multiple serotonin receptors (5-HT1B, 5-HT1D, and 5-HT1F) sets it apart from other triptans .
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXXGRKLHYWKM-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046861 | |
| Record name | Eletriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eletriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Readily soluble as hydrobromide formulation, 1.18e-03 g/L | |
| Record name | Eletriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eletriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Eletriptan binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors. In contrast, eletriptan displays insignificant pharmacological activity at adrenergic alpha1, alpha2, or beta; dopaminergic D1 or D2; muscarinic; or opioid receptors. While the full mechanism of action of 5-HT receptor agonists in relieving migrains is not fully elucidated, it is proposed that the activation of 5-HT1 receptors located on intracranial blood vessels leads to vasoconstriction that correlates with the relief of migraine headaches. It is also proposed that the activation of 5-HT1 receptors on sensory nerve endings in the trigeminal system leads to the inhibition of release of pro-inflammatory neuropeptides. | |
| Record name | Eletriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
143322-58-1 | |
| Record name | Eletriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143322-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eletriptan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eletriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eletriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-[(-1-methylpyrrolidin-2-yl)methyl]-5-(2-phenylsulfonylethyl)- 1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELETRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22QOO9B8KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eletriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


